

In Silico Analysis of 3-Cyano-6-isopropylchromone: A Pharmacological Profile

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Compound of Interest

Compound Name: 3-Cyano-6-isopropylchromone

Cat. No.: B119864

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This technical guide provides a comprehensive in-silico analysis of **3-Cyano-6-isopropylchromone**, a synthetic derivative of the chromone scaffold. Chromones, a class of oxygen-containing heterocyclic compounds, are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2][3] **3-Cyano-6-isopropylchromone** (CAS 50743-32-3) is a key intermediate in the synthesis of various therapeutic agents.[4][5] The presence of a cyano group at the 3-position and an isopropyl group at the 6-position provides a unique electronic and steric profile, suggesting the potential for specific biological interactions. This document outlines a computational approach to elucidate the pharmacological profile of this molecule, providing detailed methodologies, data interpretation, and visualizations of potential mechanisms of action.

Molecular Properties and Drug-Likeness

An initial computational assessment of **3-Cyano-6-isopropylchromone**'s physicochemical properties is crucial for predicting its drug-like characteristics and potential for oral bioavailability. These properties are calculated using established computational models.

Experimental Protocol: Molecular Descriptors and Drug-Likeness Prediction

The 3D structure of **3-Cyano-6-isopropylchromone** was first generated and energy-minimized using the Avogadro software. The resulting structure was then used as input for the

SwissADME web server to calculate key molecular descriptors. Lipinski's rule of five, a widely used filter for assessing drug-likeness, was applied. The parameters evaluated include molecular weight (MW), the logarithm of the octanol-water partition coefficient (LogP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA).

Data Presentation: Physicochemical Properties and Drug-Likeness

Property	Value	Lipinski's Rule of Five Compliance
Molecular Formula	C13H11NO2	N/A
Molecular Weight	213.23 g/mol	Compliant (< 500)
LogP (octanol/water)	2.58	Compliant (≤ 5)
Hydrogen Bond Donors	0	Compliant (≤ 5)
Hydrogen Bond Acceptors	3	Compliant (≤ 10)
Molar Refractivity	60.12	N/A
Topological Polar Surface Area (TPSA)	57.08 Å ²	N/A
Bioavailability Score	0.55	N/A

Pharmacokinetic (ADME) Profile Prediction

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is fundamental in drug development. In silico models provide a preliminary assessment of a molecule's pharmacokinetic profile.

Experimental Protocol: ADME Prediction

The ADME profile of **3-Cyano-6-isopropylchromone** was predicted using the pkCSM web server. The canonical SMILES string of the molecule was submitted to the server to predict various pharmacokinetic parameters, including intestinal absorption, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) inhibition, and AMES toxicity.

Data Presentation: Predicted ADME Properties

Parameter	Predicted Value	Interpretation
Absorption		
Water Solubility (log mol/L)	-3.123	Moderately Soluble
Caco-2 Permeability (log Papp)	0.95	Moderately Permeable
Intestinal Absorption (% absorbed)	91.5%	High
Distribution		
VDss (human, log L/kg)	-0.15	Low
BBB Permeability (log BB)	-0.52	Low
Metabolism		
CYP1A2 Inhibitor	No	Low risk of drug-drug interactions
CYP2C19 Inhibitor	No	Low risk of drug-drug interactions
CYP2C9 Inhibitor	Yes	Potential for drug-drug interactions
CYP2D6 Inhibitor	No	Low risk of drug-drug interactions
CYP3A4 Inhibitor	No	Low risk of drug-drug interactions
Excretion		
Total Clearance (log ml/min/kg)	0.45	Low
Toxicity		
AMES Toxicity	No	Non-mutagenic
hERG I Inhibitor	No	Low risk of cardiotoxicity

Target Prediction and Pathway Analysis

Identifying potential biological targets is a key step in understanding the pharmacological mechanism of a compound. In silico target prediction algorithms correlate the chemical structure of a molecule with known protein targets.

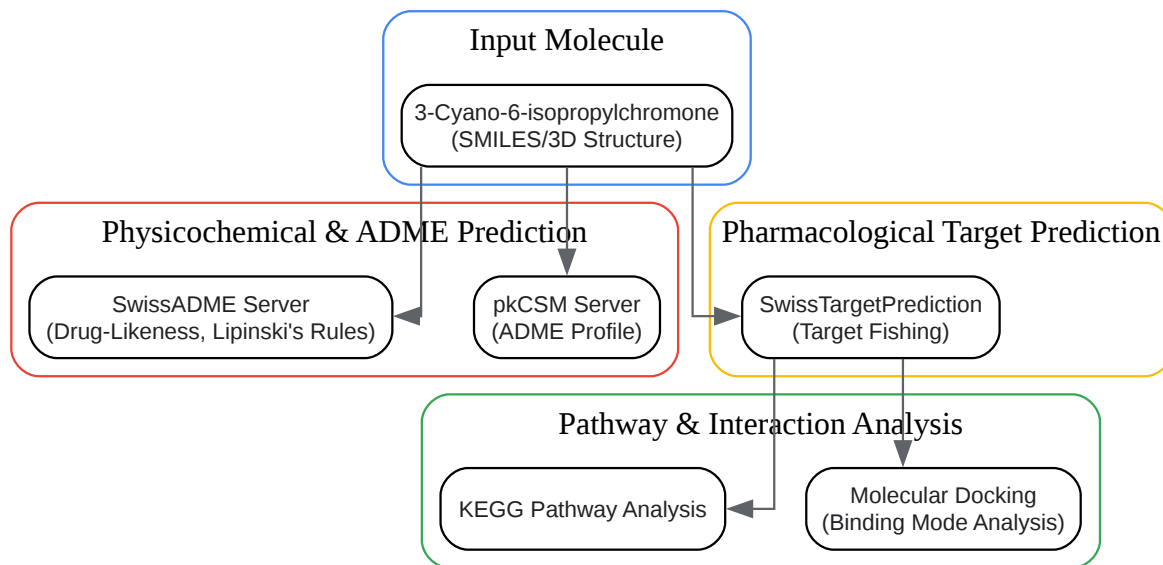
Experimental Protocol: Target Fishing and Pathway Enrichment

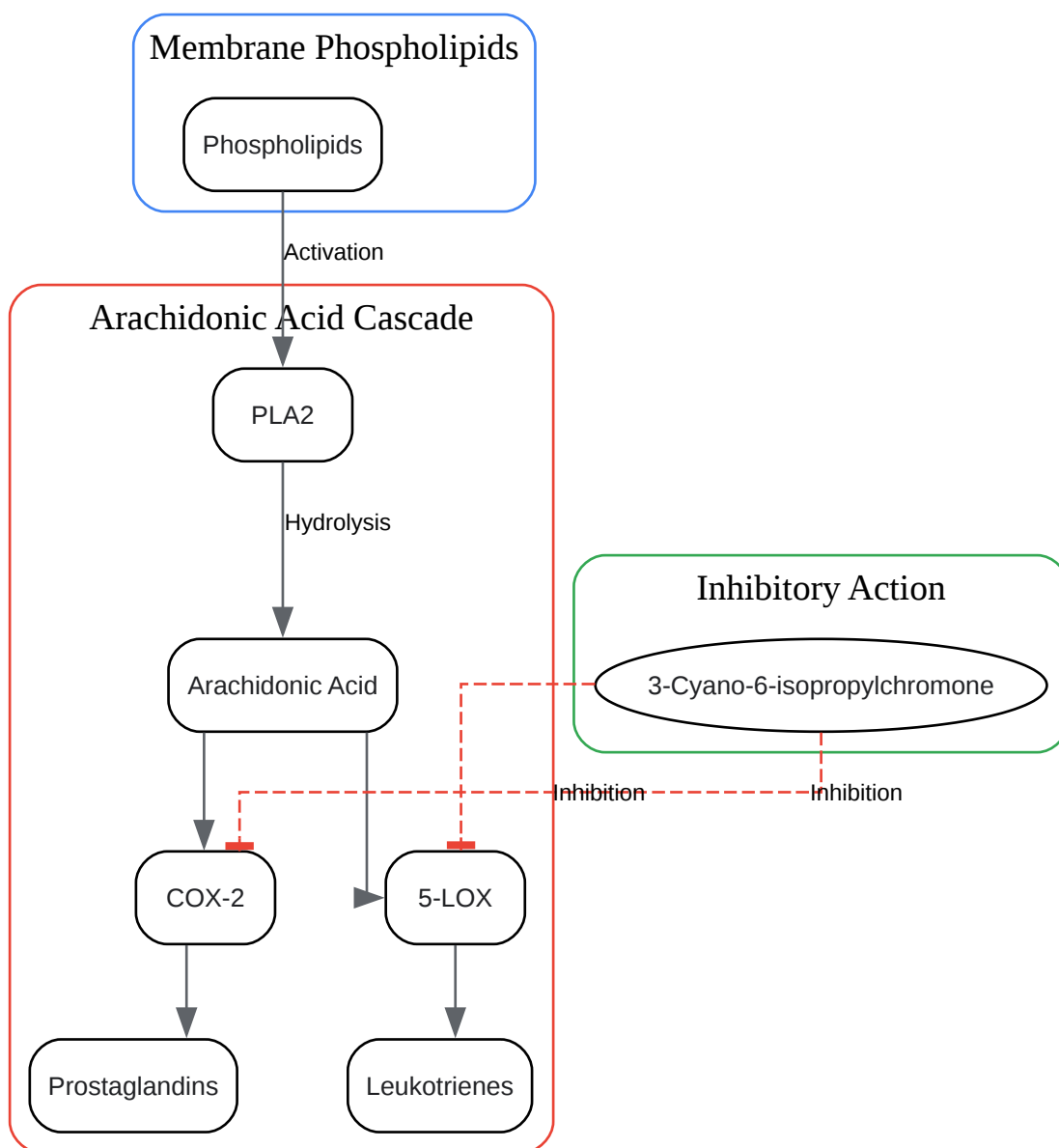
The SwissTargetPrediction web server was utilized to identify potential protein targets of **3-Cyano-6-isopropylchromone** based on 2D and 3D similarity to known ligands. The predicted targets were then analyzed for their involvement in biological pathways using the KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway database.

Data Presentation: Predicted Biological Targets and Associated Pathways

Target Class	Representative Targets	Probability	Associated Pathways
Enzymes	Prostaglandin G/H synthase 2 (COX-2)	0.35	Arachidonic acid metabolism, Inflammatory mediator regulation
5-Lipoxygenase (5-LOX)	0.31	Arachidonic acid metabolism, Leukotriene biosynthesis	
Phosphoinositide 3-kinase (PI3K)	0.28	PI3K-Akt signaling pathway, Cell survival, Proliferation	
Cyclin-dependent kinase 2 (CDK2)	0.25	Cell cycle, Cancer pathways	
G-protein coupled receptors	Cannabinoid receptor 1 (CB1)	0.22	Endocannabinoid signaling

Visualization: Predicted Workflow for In Silico Analysis





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